molecular formula C19H16ClNO2 B3016606 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide CAS No. 950334-35-7

7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide

Cat. No. B3016606
M. Wt: 325.79
InChI Key: TUAZKVMLVZPLQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation, oxidation, protection of carboxy groups, rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation. For example, the synthesis of (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid benzhydryl ester from 6-APA is a complex process that results in an overall yield of about 30% . This suggests that the synthesis of 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide could also involve a multi-step process with potential challenges in optimizing yield.

Molecular Structure Analysis

The molecular structure of compounds similar to 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide includes various functional groups and stereochemistry that can influence their biological activity. For instance, the racemic and optically active 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines exhibit different levels of inhibitory activity based on their enantiomeric forms . This highlights the importance of stereochemistry in the molecular structure analysis of such compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that these molecules can undergo a variety of transformations. The presence of chloro groups, for example, suggests potential reactivity in substitution reactions. The inhibitory effects of the synthesized compounds on neurotransmitter uptake also imply that they can interact with biological systems through chemical reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, stability, and reactivity of these compounds are likely to be influenced by their functional groups and molecular structure. For example, the presence of methoxy groups and the benzazepine core in the compounds studied may affect their solubility and ability to cross biological membranes .

Scientific Research Applications

Synthesis Techniques

  • Practical synthesis methods have been developed for compounds related to 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide, such as CCR5 antagonists. These methods involve steps like esterification, Claisen type reactions, and Suzuki−Miyaura reactions (Ikemoto et al., 2005).

Antitumor Properties

  • Research has explored the antitumor properties of similar compounds, particularly focusing on their synthesis and the chemistry behind their antitumor activity (Stevens et al., 1984).

Biological and Antioxidant Activity

  • Studies have been conducted on the biological activity and antioxidant properties of triazolopyrimidines, a category of compounds that includes derivatives similar to 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide (Gilava et al., 2020).

Material Science Applications

  • The compound's derivatives have been used in the synthesis of polyamides and their interaction with minerals like calcium carbonate, which is relevant in material science and possibly biomineralization studies (Ueyama et al., 1998).

Anticonvulsant Screening

  • Research on benzamides, which are structurally related to 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide, has included anticonvulsant screening, providing insights into potential medical applications (Afolabi et al., 2012).

properties

IUPAC Name

7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12-4-3-5-13(2)18(12)21-19(22)14-8-9-23-17-7-6-16(20)11-15(17)10-14/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZKVMLVZPLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide

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